2,6-Dichloro-3-hydroxybenzonitrile
Overview
Description
“2,6-Dichloro-3-hydroxybenzonitrile” is an organic compound with the molecular formula C7H3Cl2NO . It has a molecular weight of 188.01 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “2,6-Dichloro-3-hydroxybenzonitrile” is 1S/C7H3Cl2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2,6-Dichloro-3-hydroxybenzonitrile” is a solid substance . It has a molecular weight of 188.01 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.63, indicating its lipophilicity . Its water solubility is 0.111 mg/ml .
Scientific Research Applications
Metabolism in Animals
- Metabolism in Rabbits and Rats: Studies have shown that 2,6-dichlorobenzonitrile, upon oral administration to rabbits and rats, leads to increased urinary excretion of various metabolites. This includes glucuronides, ethereal sulphates, and possibly mercapturic acid. Notably, 2,6-dichloro-3-hydroxybenzonitrile and its 4-hydroxy analogue were identified in the urine, indicating their role in the metabolic pathway of this compound in animals (Wit & van Genderen, 1966).
Impact on Biochemical Processes
- Effects on Oxidative Phosphorylation: Research has found that the monophenolic metabolites of 2,6-dichlorobenzonitrile, including 2,6-dichloro-3-hydroxybenzonitrile, impact oxidative phosphorylation. They induce adenosine-triphosphatase activity in rat-liver mitochondria and cause a significant rise in oxygen consumption in yeast cells. These effects suggest a potential role in hepatic injury (Wit & van Genderen, 1966).
Chemical Synthesis and Modifications
Synthesis of Derivatives
There has been research into the synthesis of new derivatives of 2,6-dichloro-3-hydroxybenzonitrile, exploring its potential in creating novel compounds with varied properties (Schmidt, 1987).
Photochemistry and Reactivity
The photochemical behavior of compounds related to 2,6-dichloro-3-hydroxybenzonitrile has been studied, highlighting its potential for further chemical applications and understanding its reactivity under various conditions (Bonnichon et al., 1999).
Herbicide Resistance and Plant Biology
Herbicide Resistance in Plants
Studies have shown that introducing a specific detoxification gene in plants can confer resistance to herbicides like bromoxynil, which is structurally similar to 2,6-dichloro-3-hydroxybenzonitrile. This research opens up possibilities for developing herbicide-resistant crops using similar approaches (Stalker, McBride, & Malyj, 1988).
Influence on Plant Growth
The halogen derivatives of 4-hydroxybenzoic acid, which include compounds similar to 2,6-dichloro-3-hydroxybenzonitrile, have been investigated for their effects on root growth stimulation, providing insights into their role in plant biology and potential agricultural applications (Wain, Taylor, Intarakosit, & Shannon, 1968).
Safety And Hazards
Future Directions
While the future directions for “2,6-Dichloro-3-hydroxybenzonitrile” are not explicitly mentioned in the search results, it’s worth noting that research is ongoing to determine whether compounds like this one could play roles in various medical conditions that may be associated with vitamin D deficiency .
properties
IUPAC Name |
2,6-dichloro-3-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIUXZFGCEYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186974 | |
Record name | Benzonitrile, 2,6-dichloro-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-hydroxybenzonitrile | |
CAS RN |
3336-34-3 | |
Record name | 2,6-Dichloro-3-hydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3336-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2,6-dichloro-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2,6-dichloro-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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